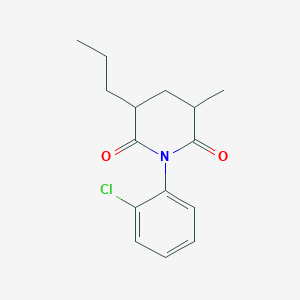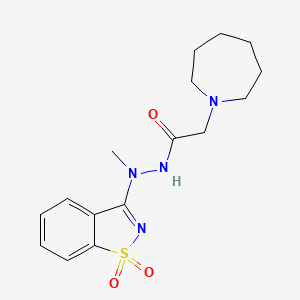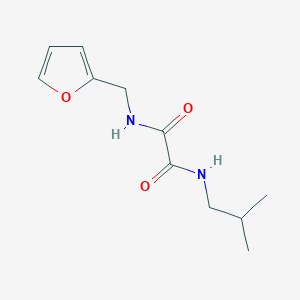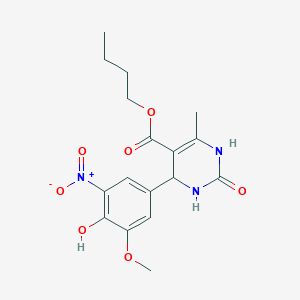![molecular formula C21H17NO5 B11641028 2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan CAS No. 330558-94-6](/img/structure/B11641028.png)
2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan is a complex organic compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes two 5-methylfuran groups and a 3-nitrophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan typically involves multiple steps. One common method is the condensation reaction between 5-methylfuran-2-carbaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amino derivatives
Substitution: Halogenated furans
Applications De Recherche Scientifique
2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan rings can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(2-Furylmethylene)bis(5-methylfuran)
- Furan, 2,2’-methylenebis[5-methyl-]
- Furan, 2-methyl-
Uniqueness
2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan is unique due to the presence of both 5-methylfuran and 3-nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group, in particular, enhances its reactivity and potential for further functionalization.
Propriétés
Numéro CAS |
330558-94-6 |
|---|---|
Formule moléculaire |
C21H17NO5 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-methyl-5-[(5-methylfuran-2-yl)-[5-(3-nitrophenyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C21H17NO5/c1-13-6-8-18(25-13)21(19-9-7-14(2)26-19)20-11-10-17(27-20)15-4-3-5-16(12-15)22(23)24/h3-12,21H,1-2H3 |
Clé InChI |
RNXCQVKQNXKMJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B11640950.png)

![11-(3-bromophenyl)-3-(4-methylphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11640956.png)

![4-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11640963.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11640971.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640973.png)
![3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol](/img/structure/B11640982.png)

![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11640995.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11641014.png)

![3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641023.png)
